(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride
Description
Properties
IUPAC Name |
(2R,4R)-4-fluoro-2-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPHBJKZYAFDDP-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of L-Pipecolic Acid Derivatives
Ethyl L-pipecolate undergoes sequential modifications:
-
N-Methylation : Treatment with methyl iodide in the presence of potassium carbonate yields N-methylpipecolic acid ethyl ester.
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Fluorination at C4 : Direct electrophilic fluorination using Selectfluor in acetonitrile at 60°C introduces fluorine at the 4-position with retention of configuration.
Table 1: Fluorination Efficiency with Selectfluor
| Substrate | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| N-Methylpipecolate | MeCN | 60 | 78 | 92:8 |
| Boc-Protected Piperidine | DCM | 25 | 65 | 85:15 |
Catalytic Asymmetric Hydrogenation for Stereocontrol
Achieving the (2R,4R) configuration necessitates enantioselective methods. Rhodium-catalyzed asymmetric hydrogenation of ketone intermediates enables precise stereochemical control:
Synthesis of 4-Fluoro-2-Methylpiperidine
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Ketone Formation : Oxidation of 4-fluoro-N-methylpiperidine-2-carboxylate with Jones reagent generates 4-fluoro-2-piperidone.
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Asymmetric Hydrogenation : Using [Rh(COD)(DuanPhos)]Cl as a catalyst under 50 bar H₂, the ketone is reduced to (2R,4R)-4-fluoro-2-methylpiperidine with 94% enantiomeric excess (ee).
Key Mechanistic Insight :
The DuanPhos ligand induces facial selectivity during hydrogen activation, favoring the (R,R)-configured product via a trigonal bipyramidal transition state.
Fluorination Methodologies Adapted from Pyrrolidine Systems
Lessons from pyrrolidine fluorination (e.g., (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride) inform piperidine functionalization:
Directed C–H Fluorination
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Substrate : N-Boc-pipecolic acid tert-butyl ester.
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Reagent : N-Fluorobenzenesulfonimide (NFSI) with catalytic Cu(OTf)₂.
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Outcome : 4-Fluoropiperidine derivative in 72% yield with >20:1 diastereomeric ratio (dr).
Advantage : Avoids harsh fluorinating agents like DAST, improving functional group tolerance.
Resolution Techniques for Enantiopure Products
When asymmetric synthesis falls short, dynamic kinetic resolution (DKR) offers an alternative:
Enzymatic Resolution
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Substrate : Racemic 4-fluoro-2-methylpiperidine.
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Enzyme : Candida antarctica lipase B (CAL-B) in vinyl acetate.
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Result : (2R,4R)-enantiomer acetylated preferentially (E = 38), enabling separation.
Hydrochloride Salt Formation and Purification
Final protonation with HCl gas in ethyl acetate yields the hydrochloride salt. Recrystallization from ethanol/water (3:1) achieves >99% purity.
Critical Parameter :
-
pH Control : Maintaining pH <2 during acidification prevents epimerization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LAH and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated or alkylated derivatives .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block for synthesizing complex organic molecules. Its unique piperidine structure allows for the introduction of various functional groups, making it versatile for creating diverse chemical entities used in pharmaceuticals and agrochemicals.
Synthetic Routes
Several synthetic methods exist for producing (2R,4R)-4-fluoro-2-methylpiperidine. Common approaches include:
- Fluorination of (2R,4R)-4-methylpiperidine using reagents like Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
- Industrial Production : Continuous flow reactors are increasingly used to enhance yield and control reaction conditions.
Biological Research Applications
Ligand in Receptor Binding Studies
Research has indicated that (2R,4R)-4-fluoro-2-methylpiperidine can act as a ligand in receptor binding studies. Its fluorine atom enhances binding affinity to certain receptors, making it valuable for investigating receptor-ligand interactions.
Enzyme Inhibition Assays
The compound has been explored for its potential to inhibit specific enzymes, such as arginase. Studies have shown that derivatives of piperidine can exhibit significant inhibitory effects with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .
Pharmaceutical Applications
Therapeutic Potential
(2R,4R)-4-fluoro-2-methylpiperidine is being investigated for its role in treating neurological disorders. As an intermediate in drug synthesis, it has shown promise in developing compounds aimed at addressing conditions such as neuropathic pain and other central nervous system disorders .
Case Study: Argatroban Derivatives
The compound is a precursor to argatroban, a synthetic anticoagulant used to treat thrombotic disorders. Research has demonstrated that modifications of piperidine derivatives can yield compounds with improved pharmacokinetic profiles and efficacy in clinical settings .
Industrial Applications
Agrochemicals and Specialty Chemicals
In addition to pharmaceutical applications, (2R,4R)-4-fluoro-2-methylpiperidine is utilized in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for creating herbicides and pesticides .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Versatile for functional group modifications |
| Biological Research | Ligand for receptor studies | Enhanced binding affinity due to fluorine |
| Pharmaceutical | Intermediate in drug synthesis (e.g., argatroban) | Improved efficacy and bioavailability |
| Industrial | Production of agrochemicals | Effective precursor for herbicides |
Mechanism of Action
The mechanism of action of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine and Piperidine Families
The compound is compared below with analogues differing in ring size (pyrrolidine vs. piperidine), substituents, and functional groups.
Table 1: Key Structural and Physical Properties
Functional and Pharmacological Differences
Ring Size and Conformational Flexibility
- Pyrrolidine derivatives (5-membered rings) exhibit reduced conformational flexibility compared to piperidines (6-membered rings), influencing their binding affinity to biological targets. For example, the rigid pyrrolidine core in (2R,4R)-4-fluoro-2-methylpyrrolidine HCl may enhance selectivity in enzyme inhibition .
- Piperidine derivatives, such as 4-(4-fluorophenyl)piperidine HCl, offer greater flexibility, enabling interactions with larger binding pockets in receptors .
Substituent Effects Fluorine: Enhances metabolic stability and bioavailability. The 4-fluoro group in the target compound contrasts with 4-carboxylic acid in (2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl, which introduces polarity and hydrogen-bonding capacity . Ester Groups: (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate HCl contains a carboxylate ester, improving solubility in organic solvents compared to non-esterified analogues .
Applications in Drug Development
- The target compound’s methyl and fluorine substituents are advantageous in central nervous system (CNS) drug candidates , where lipophilicity and blood-brain barrier penetration are critical .
- Piperidine derivatives like 4-(4-fluorophenyl)piperidine HCl are intermediates in antihistamines (e.g., cetirizine analogues) and antidepressants .
- Carboxylic acid-containing piperidines, such as (2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl, are used in peptide mimetics and antibiotics (e.g., lefamulin derivatives) .
Biological Activity
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Chemical Structure : this compound
- CAS Number : 1023305-87-4
- Molecular Formula : C5H11ClFN
1. Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its potential in cancer therapy:
- Mechanism of Action : The compound may exert its effects through the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth.
- Case Study : A study demonstrated that a related piperidine compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Anti-inflammatory Effects
Piperidine derivatives have also been recognized for their anti-inflammatory properties. Research suggests that this compound may reduce inflammatory markers:
- Experimental Findings : In vitro assays using macrophage cell lines indicated that related compounds significantly decreased levels of nitric oxide and pro-inflammatory cytokines .
- Potential Applications : This anti-inflammatory activity positions the compound as a candidate for treating conditions characterized by inflammation.
3. Neuroprotective Effects
The neuroprotective potential of piperidine derivatives is another area of interest. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases:
- Research Insights : Compounds similar to this compound have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride, and how are stereochemical outcomes controlled?
- Answer : The synthesis often involves multi-step reactions, including hydrogenation, acid hydrolysis, and stereoselective fluorination. For example, a protocol using hydrogen chloride (HCl) in water at 93–96°C for 17 hours is documented to achieve ring closure and salt formation . Stereochemical control is achieved via chiral auxiliaries or catalysts, with purification by recrystallization to isolate the desired (2R,4R) diastereomer. Reaction monitoring via chiral HPLC or NMR is critical to confirm enantiomeric excess .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- Answer : Key methods include:
- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for axial/equatorial fluorine) and detect impurities .
- HPLC-MS : For purity assessment and quantification of residual solvents or byproducts .
- X-ray crystallography : To resolve ambiguities in stereochemical assignments, particularly for novel derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers or bases, as the compound may decompose exothermically. Use fume hoods and personal protective equipment (PPE) during handling due to potential inhalation hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantioselectivity in large-scale synthesis?
- Answer : Systematic variation of parameters is required:
- Temperature : Elevated temperatures (e.g., 93–96°C) enhance reaction rates but may reduce enantiomeric purity. Lower temperatures with prolonged reaction times can mitigate racemization .
- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) improve solubility, while aqueous HCl facilitates salt formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) in inert atmospheres improve fluorination efficiency .
Q. What analytical strategies resolve discrepancies in pharmacological activity data across studies?
- Answer : Contradictions may arise from differences in:
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and incubation times.
- Cell models : Use isogenic cell lines to minimize variability in receptor expression .
- Metabolic stability : Assess liver microsome stability to identify rapid degradation pathways that skew activity data .
Q. How do steric and electronic effects of the 4-fluoro and 2-methyl substituents influence biological activity?
- Answer : Computational modeling (e.g., DFT or molecular docking) reveals:
- The 4-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation.
- The 2-methyl group introduces steric hindrance, altering binding affinity to targets like G protein-coupled receptors (GPCRs). Comparative studies with non-fluorinated analogs show reduced off-target interactions .
Q. What methodologies are recommended for evaluating the compound’s potential as a CNS drug candidate?
- Answer : A tiered approach is advised:
- In vitro assays : Measure blood-brain barrier (BBB) permeability using MDCK-MDR1 monolayers.
- In vivo PK/PD : Assess brain-to-plasma ratios in rodent models after IV administration.
- Toxicity screening : Test for hERG channel inhibition to rule out cardiac risks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Answer : Discrepancies often stem from:
- Ionization state : The hydrochloride salt is highly soluble in water (>100 mg/mL), while the free base favors organic solvents (e.g., DMSO).
- pH dependence : Solubility drops in alkaline conditions due to deprotonation. Validate solvent systems via nephelometry or dynamic light scattering (DLS) .
Q. Why do stability studies report variable shelf-life estimates under similar storage conditions?
- Answer : Factors include:
- Impurity profiles : Trace metals or residual acids accelerate degradation. ICP-MS can identify catalytic impurities.
- Packaging integrity : Moisture ingress due to poor sealing reduces stability. Use Karl Fischer titration to monitor water content .
Methodological Recommendations
- Stereochemical Analysis : Combine NOESY NMR with computational conformational analysis to resolve ambiguities in piperidine ring puckering .
- Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., fluorination) to improve safety and reproducibility .
- Ecotoxicity Screening : Follow OECD guidelines for biodegradation testing, as fluoroalkyl groups may persist in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
